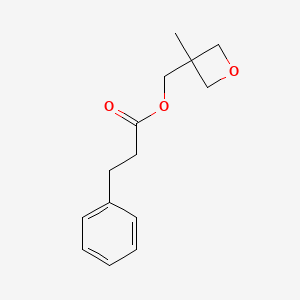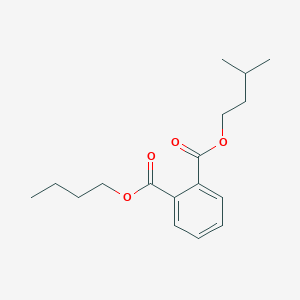
Phthalic acid, butyl 3-methylbutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalic acid, butyl 3-methylbutyl ester is an organic compound with the molecular formula C17H22O4 . It is a type of phthalate ester, which are commonly used as plasticizers to increase the flexibility and durability of plastic products . This compound is known for its role in various industrial applications, particularly in the production of flexible polyvinyl chloride (PVC) products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phthalic acid, butyl 3-methylbutyl ester can be synthesized through the esterification of phthalic anhydride with butyl 3-methylbutanol. The reaction typically involves the use of a strong acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process . The reaction is carried out at elevated temperatures, usually between 120°C to 150°C .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product . The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Phthalic acid, butyl 3-methylbutyl ester undergoes various chemical reactions, including:
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products
Hydrolysis: Phthalic acid and butyl 3-methylbutanol.
Oxidation: Phthalic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phthalic acid, butyl 3-methylbutyl ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of phthalic acid, butyl 3-methylbutyl ester primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and extensibility of the material . In biological systems, it may interact with hormone receptors, potentially leading to endocrine-disrupting effects . The exact molecular targets and pathways involved in these interactions are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Phthalic acid, butyl 3-methylbutyl ester can be compared with other phthalate esters such as:
Di-n-butyl phthalate (DBP): Similar plasticizing properties but different alkyl chain structure.
Diethyl phthalate (DEP): Lower molecular weight and different applications.
Bis(2-ethylhexyl) phthalate (DEHP): Higher molecular weight and widely used as a plasticizer.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct physical and chemical properties compared to other phthalate esters . Its specific alkyl chain configuration provides a balance between flexibility and durability, making it suitable for various industrial applications .
Eigenschaften
CAS-Nummer |
144648-76-0 |
|---|---|
Molekularformel |
C17H24O4 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
1-O-butyl 2-O-(3-methylbutyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C17H24O4/c1-4-5-11-20-16(18)14-8-6-7-9-15(14)17(19)21-12-10-13(2)3/h6-9,13H,4-5,10-12H2,1-3H3 |
InChI-Schlüssel |
NYOZPEMTFVFJBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


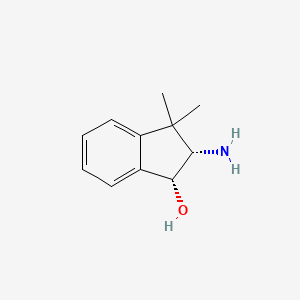
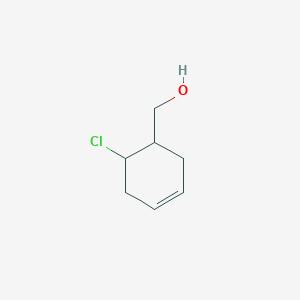

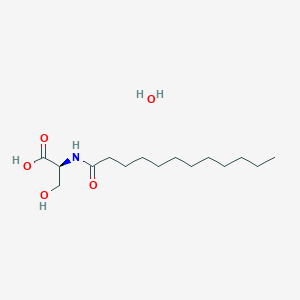
![[(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane]](/img/structure/B12559490.png)
![3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one](/img/structure/B12559494.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}pent-4-en-2-ol](/img/structure/B12559507.png)

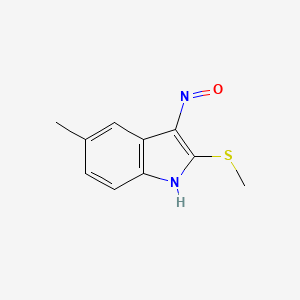
![benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol](/img/structure/B12559527.png)

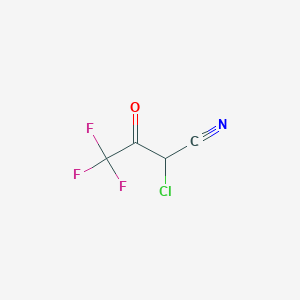
![1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine](/img/structure/B12559558.png)
